

Ravoxertinib Profile and Key Validation Data

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Compound Focus: Ravoxertinib

CAS No.: 1453848-26-4

Cat. No.: S548769

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The table below summarizes the core characteristics and key experimental findings for **Ravoxertinib**.

Aspect	Details
	<p> Basic Profile Compound Class: Synthetic organic, small molecule [1] Primary Target: ERK1/2 (MAPK1/MAPK3) [1] [2] Oral Availability: Yes [2] Biochemical Potency (IC₅₀) ERK2: 0.3 nM [2] ERK1: 1.1 nM [2] Cellular Activity In A375 cells (BRAF V600E): IC₅₀ of 0.086 μM for pERK2 reduction; IC₅₀ of 0.14 μM for pRSK reduction [2]. In Vivo Evidence Inhibits tumor growth in KRAS- and BRAF-mutant human xenograft models in mice [2]. Shows efficacy in animal models of subarachnoid hemorrhage, colorectal cancer bone metastasis, and lymphangiectasia [3] [4] [5]. Clinical Status Phase 1 clinical trials completed for locally advanced or metastatic solid tumors, both as a monotherapy and in combination with the MEK inhibitor Cobimetinib [1] [2]. </p>

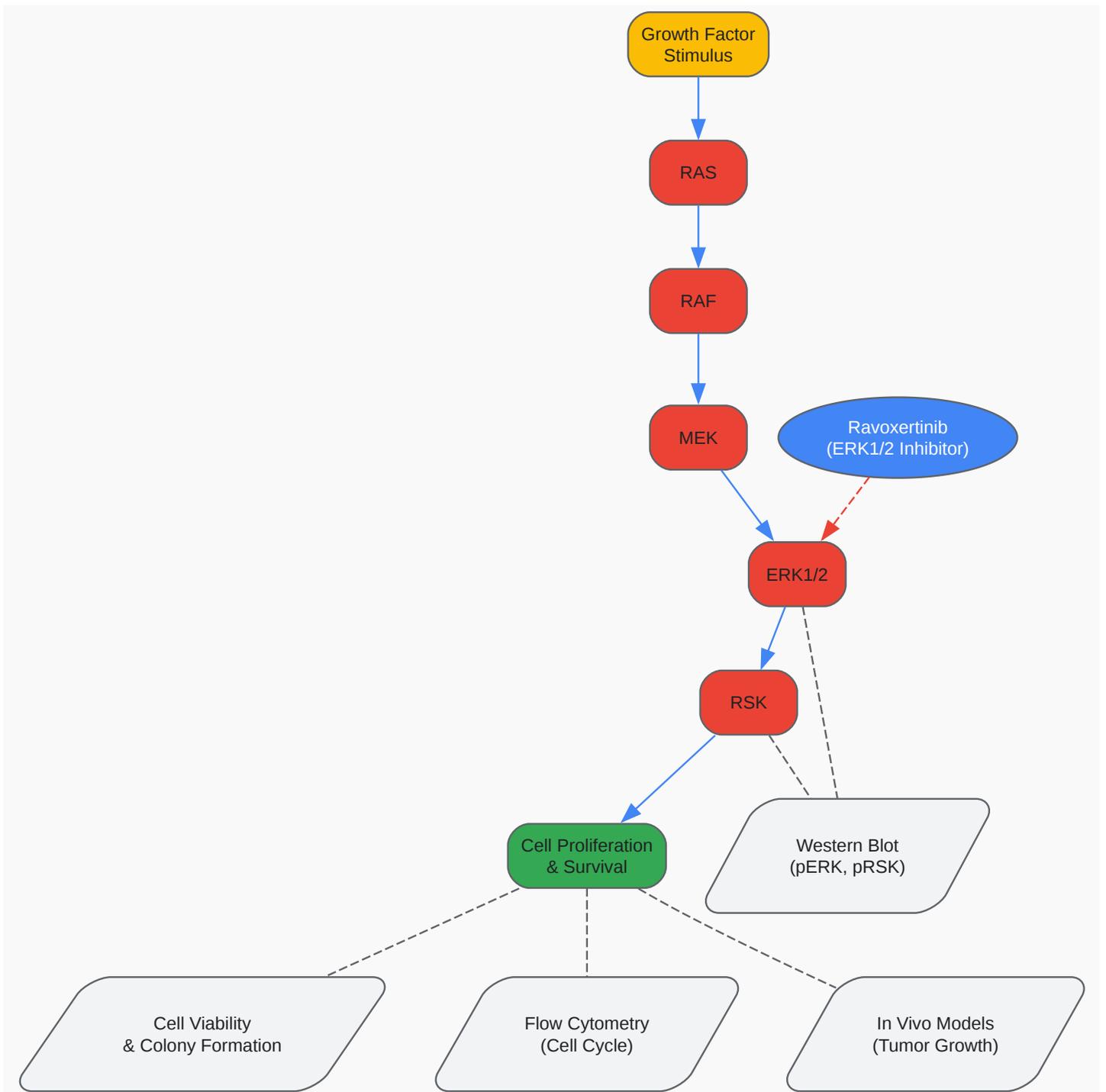
Orthogonal Assays and Experimental Protocols

Ravoxertinib has been characterized using multiple independent methods that confirm its on-target activity and functional effects.

- **Biochemical Assays:** The core potency was determined using **cell-free kinase assays**, which directly measure the compound's ability to inhibit the enzymatic activity of purified ERK1 and ERK2 proteins, yielding IC₅₀ values in the nanomolar range [2].

- **Cellular Functional Assays:** In living cells, target engagement is confirmed by **Western blot** analysis, which detects a decrease in levels of phosphorylated ERK1/2 (p-ERK1/2) and its downstream substrate, phosphorylated RSK (p-RSK) [6] [2]. The use of **cell viability assays** (e.g., CCK-8) and **colony formation assays** further demonstrates the resulting anti-proliferative effect, particularly in BRAF-mutant cancer cells [6].
- **Phenotypic & In Vivo Analysis:** Functional consequences are measured through **flow cytometry** to analyze cell cycle arrest (e.g., at G1 phase) [6]. In animal models, efficacy is evaluated by measuring the reduction in tumor volume in xenograft models [6] [2] or improvement in functional outcomes in disease-specific models [3] [4] [5].

The following diagram illustrates the primary signaling pathway and the points of intervention for validation assays.



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This orthogonal strategy, using independent methods to measure the same quality attribute (ERK inhibition), provides a comprehensive and robust validation, aligning with regulatory guidance for critical quality assessment [7].

Detailed Experimental Protocols

For researchers aiming to replicate or design validation studies, here are the methodologies cited in the literature.

Western Blot for pERK and pRSK

- **Purpose:** To confirm direct target engagement and inhibition of the downstream signaling pathway.
- **Protocol Summary:** Prepare cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration with a BCA assay. Load 20 µg of protein extract for SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA. Incubate with primary antibodies against **p-ERK1/2** and **p-RSK** overnight at 4°C, followed by HRP-conjugated secondary antibodies. Detect signals using an ECL substrate and visualize [6]. This protocol directly validates the mechanism of action.

Cell Viability and Colony Formation

- **Purpose:** To measure the functional anti-proliferative effect of **Ravoxertinib**.
- **Protocol Summary:**
 - **Cell Viability (CCK-8 Assay):** Seed cells in 96-well plates and treat with **Ravoxertinib** for 5 days. Measure absorbance at 450 nm daily using a microplate reader to generate growth inhibition curves [6].
 - **Colony Formation Assay:** Seed a low density of cells (200-500 cells/well) in 6-well plates. Treat with **Ravoxertinib** daily for 8-15 days. Fix colonies with methanol, stain with crystal violet, and photograph to count [6]. These assays demonstrate the functional consequence of pathway inhibition.

Cell Cycle Analysis by Flow Cytometry

- **Purpose:** To determine if ERK inhibition leads to cell cycle arrest.

- **Protocol Summary:** Seed cells in 6-well plates and treat with **Ravoxertinib** for 24-48 hours. Harvest cells, fix, and stain DNA using a commercial kit (e.g., containing propidium iodide). Analyze cell cycle distribution (G1, S, G2/M phases) using a flow cytometer [6]. A G1 phase arrest is a expected phenotypic result of ERK pathway inhibition.

Key Insights for Researchers

- **Selective Efficacy:** **Ravoxertinib** shows a **BRAF mutation-dependent anti-tumor effect**. Its growth-inhibitory effects and ability to induce G1 cell-cycle arrest are significantly more pronounced in cancer cells harboring BRAF mutations compared to RAS mutant or wild-type cells [6]. This provides a rational strategy for patient selection in research and potential clinical applications.
- **Research Versatility:** Beyond oncology, **Ravoxertinib** has been used as a tool compound in preclinical research to investigate the role of the ERK pathway in diverse pathological conditions, including **neurological deficits, cancer bone metastasis, and lymphatic diseases** [3] [4] [5].

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